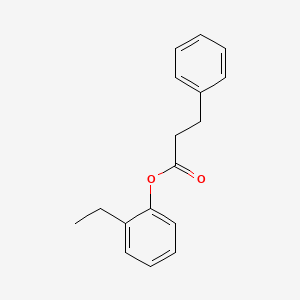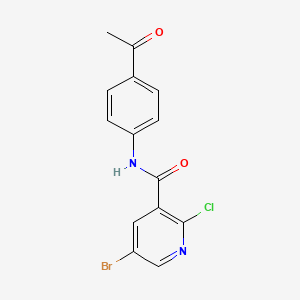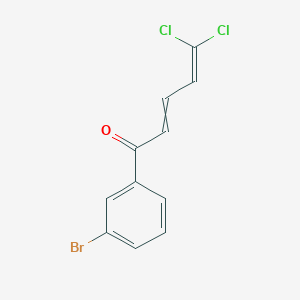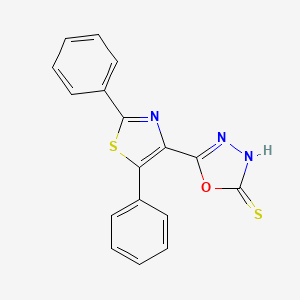
2-Ethylphenyl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-fenilpropanoato de 2-etilfenilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo etilo unido a un anillo fenilo, que está conectado a una porción de 3-fenilpropanoato. Este compuesto es conocido por su agradable aroma floral y se utiliza en diversas aplicaciones, como agente aromatizante y en la síntesis de productos farmacéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 3-fenilpropanoato de 2-etilfenilo se puede sintetizar mediante la esterificación del 2-etilfenol con ácido 3-fenilpropanoico. La reacción generalmente implica el uso de un catalizador ácido, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo. La mezcla de reacción se purifica luego mediante destilación o recristalización para obtener el éster deseado.
Métodos de Producción Industrial
En un entorno industrial, la síntesis del 3-fenilpropanoato de 2-etilfenilo puede implicar la hidrogenación del cinamato de etilo en presencia de un catalizador de níquel en una solución de alcohol . Este método es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-fenilpropanoato de 2-etilfenilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El éster se puede oxidar para formar el ácido carboxílico y el alcohol correspondientes.
Reducción: La reducción del éster puede producir el alcohol correspondiente.
Sustitución: El grupo éster se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidróxido de sodio o hidróxido de potasio.
Principales Productos Formados
Oxidación: 2-Etilfenol y ácido 3-fenilpropanoico.
Reducción: 2-Etilfenol y 3-fenilpropanol.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-fenilpropanoato de 2-etilfenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas.
Medicina: Se utiliza en el desarrollo de intermediarios farmacéuticos e ingredientes activos.
Industria: Se emplea como agente aromatizante en la industria alimentaria debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción del 3-fenilpropanoato de 2-etilfenilo implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, se ha demostrado que interactúa con las membranas celulares de los hongos, interrumpiendo su integridad y provocando efectos antimicrobianos .
Comparación Con Compuestos Similares
Compuestos Similares
3-Fenilpropanoato de etilo: Similar en estructura pero carece del grupo etilo en el anillo fenilo.
Cinamato de etilo: Contiene una porción de cinamato en lugar del grupo 3-fenilpropanoato.
Benzoato de etilo: Presenta un grupo benzoato en lugar del grupo 3-fenilpropanoato.
Unicidad
El 3-fenilpropanoato de 2-etilfenilo es único debido a la presencia tanto de un grupo etilo en el anillo fenilo como de una porción de 3-fenilpropanoato. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace valioso en diversas aplicaciones, particularmente en la síntesis de moléculas orgánicas complejas y como agente aromatizante .
Propiedades
Número CAS |
143647-24-9 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(2-ethylphenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-2-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
AVVDDKMIIQTNBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)



![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)
![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
